Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate
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Overview
Description
Ethyl 3-nitrobenzylidenacetoacetate is an organic compound with the molecular formula C13H13NO5. It is known for its unique structure, which includes a nitro group attached to a benzylidene moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzylidenacetoacetate can be synthesized through a condensation reaction between ethyl acetoacetate and 3-nitrobenzaldehyde. The reaction typically occurs in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of ethyl 3-nitrobenzylidenacetoacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Ethyl 3-nitrobenzylidenacetoacetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of ethyl 3-nitrobenzylidenacetoacetate.
Reduction: Ethyl 3-aminobenzylidenacetoacetate.
Substitution: Various substituted benzylidenacetoacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-nitrobenzylidenacetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-nitrobenzylidenacetoacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- Ethyl 3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzylidenacetoacetate
Comparison: Ethyl 3-nitrobenzylidenacetoacetate is unique due to the presence of both the nitro and benzylidene groups, which confer distinct chemical reactivity and biological activity. Compared to ethyl 3-nitrobenzoate and methyl 3-nitrobenzoate, it has a more complex structure, leading to a broader range of applications. Ethyl 4-nitrobenzylidenacetoacetate, while similar, differs in the position of the nitro group, which can significantly affect its reactivity and interactions .
Properties
CAS No. |
111304-32-6 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8- |
InChI Key |
YOPMSDPIOQUWFE-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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